N-(3-甲基吡啶-2-基)-1-(甲磺酰基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

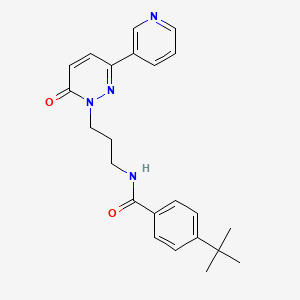

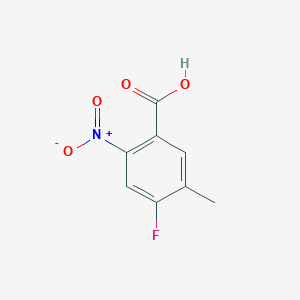

The compound N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical entity that can be synthesized through various organic reactions. It is characterized by the presence of an azetidine ring, a sulfonamide group, and a pyridine moiety. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its reactivity due to ring strain. The sulfonamide group is a common feature in many drug molecules, providing potential for various biological activities. The pyridine ring is a basic aromatic heterocycle, often found in bioactive molecules.

Synthesis Analysis

The synthesis of related azetidine derivatives can be achieved through multicomponent reactions involving amines, acetylenic compounds, and arylsulfonyl isocyanates . For instance, the reaction of enamines derived from primary or secondary amines with arylsulfonyl isocyanates can lead to the formation of arylsulfonamides. A different reactivity pattern is observed when using methyl 3-(diethylamino)acrylate, which affords azetidine-2,4-dione derivatives . This suggests that the synthesis of N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide could potentially be tailored through similar multicomponent reactions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by dynamic NMR behavior due to restricted rotation around the C-N bond. This is a result of the conjugation of the side-chain nitrogen atom with an adjacent α,β-unsaturated carbonyl group . The presence of the sulfonamide group can further influence the electronic distribution and the overall three-dimensional structure of the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, N-sulfonylazetidine can polymerize anionically via ring-opening to form polymers with the sulfonyl groups incorporated into the polymer backbone . These polymers can react with methanol or benzyl bromide to produce different structures, such as semicrystalline or amorphous polymers . This indicates that N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide could also participate in similar reactions, potentially leading to novel materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The dynamic NMR behavior indicates that these compounds can exist in different conformations in solution . The polymerization behavior of N-sulfonylazetidine suggests that azetidine derivatives can have varying degrees of crystallinity and solubility depending on their structure . The reactivity of azetidine derivatives with different reagents, such as methanol and benzyl bromide, also reflects their chemical versatility .

科学研究应用

药物化学应用

抗抑郁和益智活性:具有相似结构框架的席夫碱和 2-氮杂环丁酮已显示出作为抗抑郁和益智剂的潜力。研究展示了这些化合物的合成方法和药理活性,突出了其剂量依赖性抗抑郁和益智作用,表明 2-氮杂环丁酮骨架作为中枢神经系统活性剂的潜力 (Thomas 等人,2016)。

抗菌活性:对吡啶酮羧酸及其类似物的研究,包括与 N-(3-甲基吡啶-2-基)-1-(甲磺酰基)氮杂环丁烷-3-甲酰胺相关的结构,已显示出显着的抗菌活性。这些化合物被合成并针对各种细菌菌株进行了测试,其中一些显示出的活性高于抗菌研究中的基准依诺沙星 (Egawa 等人,1984)。

材料科学应用

聚合和单体合成:N-二茂铁基磺酰基-2-甲基氮丙啶代表了一项突破,它是第一个适用于阴离子聚合的基于氮丙啶的单体,带有二茂铁基取代基。这一发展为创建在材料科学中具有潜在应用的含二茂铁基聚合物开辟了新途径 (Homann-Müller 等人,2016)。

环境研究

光降解研究:研究了与 N-(3-甲基吡啶-2-基)-1-(甲磺酰基)氮杂环丁烷-3-甲酰胺在结构上相关的化合物恶唑磺隆的光降解作用,以了解其在各种环境条件下的降解情况。这项研究对于评估此类除草剂的环境影响和降解途径至关重要 (Pinna 等人,2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-methylpyridin-2-yl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-8-4-3-5-12-10(8)13-11(15)9-6-14(7-9)18(2,16)17/h3-5,9H,6-7H2,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTBCVPYMQBTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)

![1,6-Dimethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2522037.png)